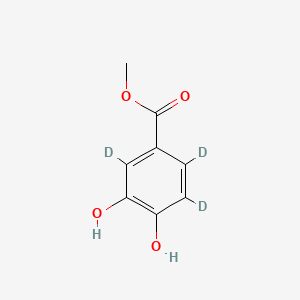

Methyl 3,4-dihydroxybenzoate-d3-1

Description

Overview of Methyl 3,4-Dihydroxybenzoate (Unlabeled Analog) in Contemporary Scientific Inquiry

Methyl 3,4-dihydroxybenzoate, also known as methyl protocatechuate, is a phenolic compound that has garnered significant attention in scientific research. postharvest.biz It is recognized for its presence in various natural sources and its diverse biological activities, which are subjects of ongoing investigation.

Natural Abundance and Origin in Botanical Sources

Methyl 3,4-dihydroxybenzoate is a naturally occurring small molecule found in a variety of plants. nih.govnih.govnih.gov It has been identified as a major metabolite of antioxidant polyphenols present in green tea (Camellia sinensis). medchemexpress.comtargetmol.comglpbio.com Other notable botanical sources include East Asian Tang Materia and Malan. nih.govnih.govnih.gov The compound has also been isolated from Vitex agnus-castus, Phymatopteris hastata, Bauhinia variegata, and Entada rheedii. postharvest.biztubitak.gov.tr

Table 1: Botanical Sources of Methyl 3,4-Dihydroxybenzoate

| Botanical Source | Family |

| Camellia sinensis (Green Tea) | Theaceae |

| East Asian Tang Materia | Not Specified |

| Malan | Not Specified |

| Vitex agnus-castus | Verbenaceae |

| Phymatopteris hastata | Polypodiaceae |

| Bauhinia variegata | Fabaceae |

| Entada rheedii | Fabaceae |

Foundational Biological Activities and Mechanistic Understanding of Methyl 3,4-Dihydroxybenzoate

Scientific inquiry has revealed that Methyl 3,4-dihydroxybenzoate possesses a range of biological activities, primarily centered around its antioxidant, anti-inflammatory, neurotrophic, and cell-regulatory properties.

Methyl 3,4-dihydroxybenzoate is recognized for its significant antioxidant properties. targetmol.comglpbio.comnih.gov It demonstrates the ability to scavenge free radicals, which are highly reactive molecules that can cause cellular damage. tubitak.gov.tr One of the key mechanisms behind its antioxidant effect is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway. nih.govnih.gov Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, and its upregulation by Methyl 3,4-dihydroxybenzoate enhances the cell's capacity to neutralize reactive oxygen species (ROS). nih.govnih.gov Studies have shown that this compound can reduce ROS levels, thereby mitigating oxidative stress. nih.gov In vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging test, have confirmed its potent antioxidant activity. tubitak.gov.trmdpi.com

The anti-inflammatory effects of Methyl 3,4-dihydroxybenzoate are well-documented. medchemexpress.comtargetmol.comglpbio.com It has been shown to modulate key inflammatory signaling pathways, most notably the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. nih.govnih.gov The activation of the NF-κB pathway is a critical step in the inflammatory response, leading to the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. nih.govfrontiersin.org Research indicates that Methyl 3,4-dihydroxybenzoate can inhibit the activation of the NF-κB pathway, thereby reducing the expression of these inflammatory mediators. nih.govnih.gov This inhibitory action helps to control and reduce inflammation.

Methyl 3,4-dihydroxybenzoate has demonstrated both neurotrophic and neuroprotective effects. nih.govnih.govnih.gov Neurotrophic effects refer to the promotion of neuron survival and growth, while neuroprotective effects involve safeguarding neurons from damage. Studies have shown that this compound can promote neuronal survival and neurite outgrowth through the PI3K/Akt signaling pathway. dovepress.comfrontiersin.org Furthermore, it has been found to protect neuronal cells from oxidative damage and apoptosis. nih.govresearchgate.net In a mouse model of retinitis pigmentosa, Methyl 3,4-dihydroxybenzoate treatment was shown to delay retinal degeneration and preserve retinal structure and function, with these effects likely mediated by the BDNF-TrkB pathway. nih.gov

Methyl 3,4-dihydroxybenzoate plays a role in maintaining cellular homeostasis and regulating apoptosis, or programmed cell death. nih.gov It has been shown to have anti-apoptotic effects in various cell types. nih.govnih.gov The compound can modulate the expression of key apoptosis-regulating proteins, such as those in the Bcl-2 family. Specifically, it has been observed to up-regulate the expression of the anti-apoptotic protein Bcl-2 and down-regulate the pro-apoptotic protein Bax. nih.govresearchgate.netnih.gov Additionally, it can inhibit the activation of caspases, which are crucial enzymes in the apoptotic cascade. nih.govresearchgate.netnih.gov By influencing these pathways, Methyl 3,4-dihydroxybenzoate helps to prevent excessive cell death and maintain cellular balance. ppm.edu.pl

Table 2: Summary of Biological Activities and Mechanisms

| Biological Activity | Key Mechanisms and Pathways | Research Findings |

| Antioxidant | Nrf2 pathway activation, ROS scavenging | Upregulates Nrf2 and antioxidant enzymes; demonstrates potent DPPH radical scavenging activity. nih.govnih.govtubitak.gov.trmdpi.com |

| Anti-inflammatory | Inhibition of NF-κB pathway | Reduces expression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6). nih.govnih.govfrontiersin.org |

| Neurotrophic | PI3K/Akt signaling, BDNF-TrkB pathway | Promotes neuronal survival and neurite outgrowth; delays retinal degeneration. dovepress.comfrontiersin.orgnih.gov |

| Neuroprotective | Protection against oxidative damage and apoptosis | Safeguards neuronal cells from damage. nih.govresearchgate.net |

| Apoptotic Regulation | Modulation of Bcl-2 family proteins and caspases | Upregulates Bcl-2, down-regulates Bax, and inhibits caspase activation. nih.govresearchgate.netnih.gov |

Anti-osteoclastogenic Mechanisms and Bone Remodeling Context

Recent studies have highlighted the potential of Methyl 3,4-dihydroxybenzoate (MDHB) in the context of bone health, specifically in inhibiting the formation of osteoclasts, the cells responsible for bone resorption. nih.govnih.gov Research indicates that MDHB can suppress the differentiation of these cells, a process known as osteoclastogenesis, which is induced by the receptor activator of nuclear factor-κB ligand (RANKL). nih.govnih.gov

The mechanism behind this inhibition involves the modulation of several key signaling pathways. MDHB has been shown to decrease the levels of reactive oxygen species (ROS), which in turn attenuates the activation of the mitogen-activated protein kinase (MAPK) and NF-κB pathways. nih.govnih.gov This leads to a reduction in the expression of crucial transcription factors c-Fos and nuclear factor of activated T cells c1 (NFATc1), both of which are essential for osteoclast formation. nih.govnih.gov

Furthermore, MDHB upregulates the protein expression of nuclear factor-erythroid 2-related factor 2 (Nrf2), a key regulator of cellular antioxidant responses. nih.govnih.gov It achieves this by inhibiting the ubiquitination-mediated proteasomal degradation of Nrf2. nih.gov Animal studies have corroborated these in vitro findings, demonstrating that MDHB has a therapeutic effect on bone loss induced by lipopolysaccharide (LPS) and ovariectomy in mice. nih.govnih.gov

Protocatechuic acid (PCA), a related compound, has also been shown to inhibit osteoclast differentiation and stimulate apoptosis in mature osteoclasts. nih.govnih.gov PCA administration in ovariectomized mice led to an increase in bone volume ratio and trabecular number, while reducing trabecular spacing. nih.gov It also suppressed the expression of genes involved in the RANKL-RANK signaling pathway, such as TRAF6 and NFATc1, as well as osteoclast-specific markers like calcitonin receptor and cathepsin K. nih.gov

Key Research Findings on Anti-osteoclastogenic Mechanisms

| Compound | Key Mechanism | Effect on Signaling Pathways | Effect on Gene/Protein Expression | In Vivo Model Outcome |

|---|---|---|---|---|

| Methyl 3,4-dihydroxybenzoate (MDHB) | Inhibition of RANKL-induced osteoclastogenesis | Attenuates MAPK and NF-κB activation by reducing ROS | Downregulates c-Fos and NFATc1; Upregulates Nrf2 | Therapeutic effect on LPS- and ovariectomy-induced bone loss in mice |

| Protocatechuic Acid (PCA) | Inhibition of osteoclast differentiation and induction of apoptosis | Suppresses RANKL-RANK signaling pathway | Downregulates TRAF6, NFATc1, calcitonin receptor, and cathepsin K | Attenuates trabecular bone loss in ovariectomized mice |

Geroprotective Research and Lifespan Extension in Model Organisms (e.g., C. elegans)

The nematode Caenorhabditis elegans has served as a valuable model organism for studying the aging process and identifying compounds with potential lifespan-extending properties. nih.gov Research has shown that Methyl 3,4-dihydroxybenzoate (MDHB) can prolong the lifespan of C. elegans and delay age-related physiological declines. nih.govnih.govdntb.gov.uamdpi.com

The pro-longevity effect of MDHB appears to be linked to the insulin/IGF-1 signaling (IIS) pathway, a highly conserved pathway that regulates aging and longevity. nih.gov Studies have demonstrated that the lifespan-extending activity of MDHB is dependent on the daf-2 gene, a key component of the IIS pathway. nih.govmdpi.com Specifically, the effect is abolished in daf-2 mutants. mdpi.com Furthermore, MDHB treatment enhances the nuclear localization of DAF-16/FoxO, a transcription factor that is negatively regulated by DAF-2. nih.govmdpi.com This suggests that MDHB promotes longevity by modulating the DAF-2/DAF-16 pathway. nih.govmdpi.com

Interestingly, the mechanism of MDHB-induced lifespan extension does not seem to involve caloric restriction, as it also extends the lifespan of eat-2 mutants, which are a genetic model of caloric restriction. mdpi.com In addition to its effects on the IIS pathway, MDHB has been shown to enhance the worm's ability to scavenge intracellular reactive oxygen species (ROS). nih.gov Microarray analyses have also identified other genes, such as W06A7.4, that may play a role in the anti-aging action of MDHB. nih.gov

Protocatechuic acid (PCA), the unmethylated form of MDHB, has also been found to significantly lengthen the lifespan of wild-type C. elegans in a dose-dependent manner. nih.gov PCA also increased the worms' tolerance to osmotic, heat shock, and oxidative stress. nih.gov The longevity-promoting effects of PCA were associated with a reduction in pharyngeal pumping rate and progeny production, suggesting a partial role of dietary restriction. nih.gov

Research on Lifespan Extension in C. elegans

| Compound | Effect on Lifespan | Key Genetic Pathway Involved | Other Observed Effects |

|---|---|---|---|

| Methyl 3,4-dihydroxybenzoate (MDHB) | Prolongs lifespan | daf-2/daf-16 (Insulin/IGF-1 signaling) | Delays age-associated physiological decline, enhances ROS scavenging |

| Protocatechuic Acid (PCA) | Significantly lengthens lifespan | Not explicitly defined, but associated with dietary restriction-like effects | Increases tolerance to osmotic, heat, and oxidative stress; reduces pharyngeal pumping and progeny production |

Significance of Deuterium (B1214612) Labeling in Advanced Biochemical and Analytical Investigations

The substitution of hydrogen with its heavier, stable isotope, deuterium, has become an invaluable technique in modern scientific research. nih.gov Deuterium-labeled compounds, such as Methyl 3,4-dihydroxybenzoate-d3-1, are chemically almost identical to their non-labeled counterparts but possess a greater mass. clearsynth.com This mass difference allows them to be distinguished and traced in biological systems using mass spectrometry, providing profound insights into metabolic pathways and reaction mechanisms. nih.gov

Fundamental Principles of Stable Isotope Tracers in Biological Systems

Stable isotope tracers, like those labeled with deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), function by introducing a "heavy" version of a molecule into a biological system. nih.gov These labeled molecules, or tracers, are then tracked as they are absorbed, distributed, metabolized, and excreted. clearsynth.com The power of this technique lies in its ability to measure the enrichment of heavy isotopes in various metabolites, which reveals the utilization of different metabolic pathways. researchgate.net

The use of stable isotopes is considered safe, allowing for repeated studies in the same subject, which is particularly advantageous in human research. nih.gov This enables researchers to conduct paired statistical analyses where the subject acts as their own control, maximizing the information gained from each study. nih.gov The application of stable isotope tracers has been instrumental in advancing our understanding of a wide array of metabolic processes, from substrate oxidation to the synthesis of complex molecules like proteins and nucleic acids. nih.gov

Isotopic Effects on Molecular Behavior and Research Implications

The replacement of hydrogen with deuterium can lead to what is known as the kinetic isotope effect (KIE), where the rate of a chemical reaction is altered due to the difference in mass between the isotopes. nih.gov Because deuterium is heavier than hydrogen, the vibrational frequency of a carbon-deuterium (C-D) bond is lower than that of a carbon-hydrogen (C-H) bond. researchgate.net This results in a higher energy requirement to break a C-D bond, which can slow down reactions where C-H bond cleavage is the rate-limiting step. nih.govresearchgate.net

This phenomenon has significant implications in research. The observation of a deuterium KIE provides strong evidence that C-H bond breaking is a rate-determining step in a reaction. nih.gov The magnitude of the KIE can offer insights into the transition state of a reaction. princeton.edu For instance, primary KIEs, where the bond to the isotope is broken, are often significant, while secondary KIEs, where the bond is not broken, are typically smaller. princeton.edu

Beyond reaction rates, deuterium substitution can also subtly affect molecular properties like bond length, molecular volume, and polarizability. researchgate.netcchmc.org These changes, though small, can influence intermolecular interactions and the physical properties of materials. rsc.org In drug development, deuterium labeling is strategically used to modify the metabolic stability of drug candidates, potentially leading to improved pharmacokinetic profiles. acs.org

Structure

2D Structure

Properties

Molecular Formula |

C8H8O4 |

|---|---|

Molecular Weight |

171.16 g/mol |

IUPAC Name |

methyl 2,3,6-trideuterio-4,5-dihydroxybenzoate |

InChI |

InChI=1S/C8H8O4/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4,9-10H,1H3/i2D,3D,4D |

InChI Key |

CUFLZUDASVUNOE-NRUYWUNFSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)OC)[2H])O)O)[2H] |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)O)O |

Origin of Product |

United States |

Synthesis and Comprehensive Characterization of Methyl 3,4 Dihydroxybenzoate D3 1

Synthetic Methodologies for Site-Specific Deuterium (B1214612) Incorporation

The introduction of deuterium atoms at specific molecular sites requires precise chemical or biological methods. For Methyl 3,4-dihydroxybenzoate-d3-1, where the deuterium is located on the methyl group, the synthesis would likely involve the esterification of 3,4-dihydroxybenzoic acid using a deuterated methanol (B129727) source.

Chemical Synthesis Strategies for Deuterated Methyl 3,4-Dihydroxybenzoate

Chemical synthesis provides a direct and controllable route for producing deuterated compounds. The most common strategy for incorporating deuterium into an ester like this compound involves using a deuterated reagent in the final synthesis step.

Esterification with Deuterated Methanol: The primary method for synthesizing this compound is the Fischer esterification of 3,4-dihydroxybenzoic acid with deuterated methanol (CD3OH) or methanol-d4 (B120146) (CD3OD). This reaction is typically catalyzed by a strong acid, such as sulfuric acid. The non-deuterated analogue, methyl 3,4,5-trihydroxybenzoate, is synthesized by reacting the corresponding gallic acid with methanol in the presence of sulfuric acid, a method directly adaptable for this deuteration. ekb.eg

Deuteration of Aromatic Rings: While not directly applicable for the "d3-1" isotopologue which is deuterated on the methyl group, general methods for deuterating the aromatic ring exist. These include hydrogen-deuterium (H/D) exchange reactions, often requiring transition metal catalysts (like platinum), high temperatures, or strong acids/bases to facilitate the exchange on the aromatic ring. acs.orggoogle.com Another technique is deutero-decarboxylation, where a carboxylic acid group on the aromatic ring is replaced with a deuterium atom. rsc.org These methods are crucial for producing other isotopologues of this compound but not the specific d3-methyl variant.

The choice of strategy is dictated by the desired position of the deuterium label. For this compound, direct esterification with a deuterated methyl source is the most logical and efficient approach.

Enzymatic or Biocatalytic Deuteration Approaches

Biocatalysis has emerged as a powerful tool for isotopic labeling, offering high selectivity under mild reaction conditions. chemrxiv.orgdntb.gov.ua Enzymes can facilitate challenging transformations, including the stereospecific incorporation of deuterium. researchgate.net

Enzyme-Catalyzed Esterification: While specific literature on the enzymatic synthesis of this compound is scarce, lipases are well-known for their ability to catalyze esterification reactions. In principle, a suitable lipase (B570770) could be used to catalyze the reaction between 3,4-dihydroxybenzoic acid and deuterated methanol in an appropriate solvent system. This would offer a "greener" alternative to acid-catalyzed chemical synthesis.

Broader Biocatalytic Methods: More broadly, biocatalytic systems using enzymes like oxidoreductases are being developed for reductive deuteration. researchgate.netresearchgate.net These methods often utilize heavy water (D₂O) as an inexpensive deuterium source, coupled with cofactors like [4-²H]-NADH, to introduce deuterium into various organic molecules with high isotopic and stereoselectivity. dntb.gov.uaresearchgate.net While these specific systems are often used for reducing C=O or C=C bonds, the principles of using enzymes for highly specific deuteration are well-established and represent a promising area for producing complex deuterated standards. acs.orgnih.gov

Spectroscopic and Chromatographic Validation for Isotopic Purity and Structural Integrity

Following synthesis, the compound must undergo rigorous analysis to confirm its identity, isotopic enrichment, and chemical purity. This is achieved through a combination of advanced spectroscopic and chromatographic techniques.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position and Abundance

NMR spectroscopy is an indispensable tool for the structural elucidation of deuterated compounds.

Deuterium (²H) NMR: This technique directly detects the deuterium nucleus. A successful synthesis of this compound will show a characteristic peak in the ²H NMR spectrum corresponding to the deuterated methyl group, while the corresponding proton signal in the ¹H NMR spectrum will be absent or significantly diminished. wikipedia.orgmagritek.com ²H NMR is highly effective for verifying the specific site of deuteration. wikipedia.org

Proton (¹H) NMR: In ¹H NMR, the disappearance of the singlet peak corresponding to the methyl protons of the non-deuterated compound provides strong evidence of successful deuteration. The integration of any residual proton signals against other protons in the molecule (e.g., the aromatic protons) can be used to quantify the isotopic enrichment.

Quantitative D-NMR: For highly deuterated compounds (typically >98% enrichment), quantitative D-NMR is an excellent alternative for determining isotopic purity. sigmaaldrich.com The experiment can be set up to provide quantitative integration of the deuterium signals. sigmaaldrich.com

| NMR Validation Technique | Purpose | Expected Observation for this compound |

| ¹H NMR | Confirm absence of protons at the labeled site. | Disappearance or significant reduction of the methyl proton signal (~3.9 ppm). |

| ²H NMR | Directly detect and confirm the position of deuterium. | A strong signal in the methyl region of the spectrum. wikipedia.orgmagritek.com |

| ¹³C NMR | Observe the effect of deuterium on the carbon signal. | The methyl carbon signal will appear as a multiplet due to C-D coupling and will be shifted slightly upfield. |

Interactive Data Table: NMR Validation for this compound

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Isotopic Verification

HRMS is critical for confirming the successful incorporation of deuterium atoms by providing a precise mass measurement of the molecule.

Molecular Weight Verification: The non-deuterated Methyl 3,4-dihydroxybenzoate has a molecular weight of approximately 168.15 g/mol . nih.gov The incorporation of three deuterium atoms in place of three hydrogen atoms results in a mass increase of approximately 3 Da. HRMS can easily detect this mass shift, confirming the presence of the d3-isotopologue. researchgate.netnih.gov

Isotopic Distribution Analysis: HRMS can also resolve the isotopic pattern of the molecule. The analysis of the relative intensities of the M, M+1, and M+2 peaks can provide information about the isotopic enrichment. youtube.com For quantitative proteomics, high-resolution instruments are essential to distinguish between isotopically labeled peptides and other molecules in a complex sample. acs.org This same principle applies to the validation of a single deuterated standard.

| Mass Spectrometry Parameter | Non-Deuterated Compound | Deuterated (d3) Compound |

| Monoisotopic Mass | ~168.0423 Da | ~171.0611 Da |

| Expected Mass Shift | N/A | +3.0188 Da |

Interactive Data Table: HRMS Verification

Chromatographic Purity Assessment (e.g., HPLC, GC)

Chromatographic techniques are employed to assess the chemical purity of the synthesized compound, ensuring that it is free from starting materials, by-products, or other impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for analyzing the purity of phenolic compounds like Methyl 3,4-dihydroxybenzoate. researchgate.nethelixchrom.com A reversed-phase C18 column with a mobile phase consisting of an acetonitrile (B52724)/water gradient is typically used, with detection by UV absorbance (e.g., at 254 nm). researchgate.net A pure sample should yield a single, sharp peak.

Gas Chromatography (GC): GC can also be used to determine the purity of Methyl 3,4-dihydroxybenzoate, often with purity levels of ≥98.0% being reported. cookechem.comtcichemicals.com The compound may require derivatization to increase its volatility for GC analysis. The resulting chromatogram for a pure sample would show a single dominant peak.

Both techniques are crucial to confirm that the final product is chemically pure, which is as important as its isotopic purity for its use as an analytical standard.

Sophisticated Analytical Applications of Methyl 3,4 Dihydroxybenzoate D3 1 in Quantitative Research

Application as an Internal Standard in Precision Bioanalytical Methodologies

In the realm of bioanalysis, the goal is to obtain an exact measurement of a substance within a complex biological matrix like blood, plasma, or urine. Methyl 3,4-dihydroxybenzoate-d3-1 is employed as an internal standard, a compound added in a known, constant amount to every sample, calibrator, and quality control sample. biopharmaservices.comwuxiapptec.com Its role is to mimic the analyte of interest—in this case, Methyl 3,4-dihydroxybenzoate—throughout the entire analytical process, from sample extraction to final detection. By doing so, it compensates for procedural variations, ensuring the integrity and reproducibility of the quantitative results. biopharmaservices.comtexilajournal.com

Fundamentals of Isotope Dilution Mass Spectrometry for Absolute Quantification

Isotope Dilution Mass Spectrometry (IDMS) is widely regarded as a reference technique for achieving the most accurate quantitative measurements. nih.govresearchgate.net The principle of IDMS lies in the addition of a known quantity of a stable isotope-labeled version of the analyte, such as this compound, to the sample at the earliest stage of preparation. nih.gov This "isotope-labeled standard" is chemically identical to the native analyte but has a different mass due to the incorporation of heavy isotopes (in this case, deuterium). nih.gov

During analysis by mass spectrometry, the instrument can distinguish between the native analyte and the heavier isotope-labeled standard based on their mass-to-charge ratio. The key measurement is the ratio of the signal from the native analyte to the signal from the known amount of the internal standard. uni-muenchen.de Because the analyte and the internal standard exhibit nearly identical behavior during extraction, chromatography, and ionization, any loss of sample during preparation will affect both compounds equally, leaving the ratio unchanged. wuxiapptec.comnih.gov This allows for the precise calculation of the absolute concentration of the endogenous analyte, effectively correcting for sample loss and analytical variability. nih.govnih.gov

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Assays

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the technology of choice for quantifying low-level analytes in complex mixtures due to its exceptional sensitivity and selectivity. biopharmaservices.comnih.govresolian.com In a typical assay for Methyl 3,4-dihydroxybenzoate, the process involves two main stages:

Liquid Chromatography (LC): The sample extract is injected into an LC system, where the different components are separated as they travel through a column. This separation is crucial for reducing the complexity of the sample before it enters the mass spectrometer. nih.govresearchgate.net

Tandem Mass Spectrometry (MS/MS): As the separated components exit the LC column, they are ionized and enter the mass spectrometer. For quantitative analysis, a technique called Multiple Reaction Monitoring (MRM) is used. nih.gov In MRM, the first mass spectrometer (Q1) is set to select only the ion corresponding to the mass of the target analyte (the precursor ion). This ion is then fragmented, and the second mass spectrometer (Q3) is set to detect only a specific, characteristic fragment ion (the product ion). nih.gov

The development of an LC-MS/MS assay for Methyl 3,4-dihydroxybenzoate would involve optimizing these parameters for both the analyte and its deuterated internal standard, this compound. A separate MRM transition is monitored for each compound simultaneously. The near-identical chemical nature of the analyte and the SIL-IS ensures they elute from the LC column at almost the same time, which is critical for accurate correction. texilajournal.com

Below is a hypothetical table of optimized MS parameters for such an assay.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Methyl 3,4-dihydroxybenzoate | 169.0 | 109.1 | 100 | 20 |

| This compound | 172.0 | 112.1 | 100 | 20 |

This interactive table illustrates hypothetical optimized parameters for an LC-MS/MS method. The mass-to-charge ratios (m/z) for the d3-labeled internal standard are higher due to the presence of three deuterium (B1214612) atoms.

Strategies for Mitigating Matrix Effects in Complex Biological Matrices

One of the most significant challenges in LC-MS/MS bioanalysis is the "matrix effect." myadlm.org This phenomenon occurs when molecules co-eluting from the LC column with the analyte interfere with the ionization process, either suppressing or enhancing the analyte's signal. oup.comchromatographyonline.com This can lead to highly inaccurate and unreliable results if not properly addressed. oup.com

The most effective strategy to combat matrix effects is the use of a stable isotope-labeled internal standard that co-elutes with the analyte. wuxiapptec.comoup.com Because this compound has nearly identical physicochemical properties to its non-labeled counterpart, it is affected by ion suppression or enhancement in the exact same way at the exact same time. texilajournal.comresearchgate.net Therefore, while the absolute signal of both the analyte and the internal standard may fluctuate between different samples due to varying matrix effects, the ratio of their signals remains constant and accurate. This allows for reliable quantification even in "dirty" or complex biological matrices. myadlm.org It is important during method development to confirm that the chromatographic separation is sufficient to resolve the analyte and its SIL-IS from the bulk of matrix interferences and that no differential matrix effects are occurring due to slight shifts in retention time caused by the deuterium isotope effect. myadlm.orgresearchgate.netnih.gov

Rigorous Method Validation Parameters: Accuracy, Reproducibility, and Sensitivity for Deuterated Analogs

Before a bioanalytical method can be used for sample analysis in a regulated study, it must undergo rigorous validation to demonstrate its reliability. nih.govstanford.edu This process assesses several key performance characteristics to ensure the method is "fit for purpose." When using a deuterated analog like this compound, the validation process confirms that the internal standard performs its corrective function properly. biopharmaservices.comnih.gov

The core validation parameters are summarized in the table below.

| Validation Parameter | Description | Typical Acceptance Criteria |

| Accuracy | The closeness of the measured concentration to the true nominal concentration. | Mean concentration should be within ±15% of the nominal value (±20% at the LLOQ). resolian.com |

| Precision (Reproducibility) | The degree of agreement among multiple measurements of the same sample. Assessed within a single run (intra-assay) and between different runs (inter-assay). | The coefficient of variation (%CV) should not exceed 15% (20% at the LLOQ). resolian.com |

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | Response from interfering components should be <20% of the analyte response at the LLOQ and <5% of the internal standard response. nih.gov |

| Sensitivity (LLOQ) | The Lower Limit of Quantification (LLOQ) is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Analyte signal should be at least 5-10 times the signal of a blank sample; accuracy and precision must meet acceptance criteria. nih.gov |

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. | The correlation coefficient (r²) of the calibration curve should typically be ≥0.99. |

| Recovery | The efficiency of the analyte extraction process from the biological matrix. | While not required to be 100%, recovery should be consistent and reproducible. |

| Stability | The chemical stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, long-term storage). | Analyte concentration should remain within ±15% of the initial concentration. stanford.edu |

This interactive table outlines the essential parameters for bioanalytical method validation and their common acceptance criteria as per regulatory guidelines.

Integration into Advanced Metabolomics Platforms

Metabolomics is the comprehensive study of the complete set of small molecules, or metabolites, within a biological system. thermofisher.commdpi.com This field provides a real-time snapshot of physiological and pathological states. Metabolomics can be broadly divided into two approaches: untargeted metabolomics, which aims to measure as many metabolites as possible to discover new biomarkers, and targeted metabolomics, which focuses on the accurate measurement of a specific, predefined set of metabolites. mdpi.comnih.gov

Targeted Metabolomics for Specific Metabolite Quantification and Pathway Flux Analysis

Targeted metabolomics leverages the high sensitivity and specificity of LC-MS/MS to quantify a panel of biochemically related and well-characterized metabolites. mdpi.comnih.gov This approach is crucial for validating potential biomarkers and for studying specific metabolic pathways. The use of stable isotope-labeled internal standards is essential in targeted metabolomics to achieve absolute quantification, allowing for meaningful comparisons across different samples, studies, and laboratories. thermofisher.comnih.gov

The integration of an assay using this compound allows for the inclusion of Methyl 3,4-dihydroxybenzoate in targeted metabolite panels. This is particularly valuable for research focused on:

Nutritional Metabolomics: Quantifying the uptake and metabolism of dietary polyphenols from sources like green tea. medchemexpress.commedchemexpress.com

Pharmacokinetics: Studying the metabolism of polyphenol-based drugs or supplements.

Biomarker Discovery: Validating Methyl 3,4-dihydroxybenzoate as a potential biomarker for dietary intake or specific disease states.

Furthermore, accurate quantification is a prerequisite for Metabolic Flux Analysis (MFA) . While MFA typically uses isotope tracers (e.g., ¹³C-labeled glucose) to track the flow of atoms through metabolic networks, the final calculation of flux rates often depends on the precise measurement of the concentrations of key endpoint metabolites. nih.govresearchgate.net By providing an accurate quantification of Methyl 3,4-dihydroxybenzoate, the use of its d3-labeled internal standard can contribute essential data for models seeking to understand the flux through polyphenol metabolic pathways. ucdavis.edu

Untargeted Metabolomics for Comprehensive Metabolic Fingerprinting and Biomarker Discovery

Untargeted metabolomics aims to capture a comprehensive snapshot of all measurable small molecules in a biological sample, providing a functional readout of the cellular state. nih.gov In this context, isotopically labeled internal standards like this compound are indispensable for ensuring data quality and enabling accurate metabolite quantification.

The primary role of a deuterated standard in untargeted metabolomics is to correct for variations that can occur during sample preparation and analysis. isolife.nl By adding a known quantity of this compound to each sample at the beginning of the workflow, researchers can account for analyte losses during extraction, derivatization, and injection. youtube.com Furthermore, it helps to normalize for variations in instrument response, such as fluctuations in ionization efficiency in mass spectrometry. nih.gov

The use of stable isotope-labeled internal standards is a cornerstone of high-quality metabolomics research, leading to more reliable and reproducible data. isolife.nlisotope.com This enhanced precision is critical for the discovery of robust biomarkers associated with disease states or drug responses. nih.govresearchgate.net The ability to confidently identify and quantify subtle changes in metabolite levels across different sample groups underpins the power of untargeted metabolomics in systems biology and clinical research. nih.gov

Spatial Metabolomics and Mass Spectrometry Imaging (MSI) for In Situ Localization Studies

Spatial metabolomics, often performed using Mass Spectrometry Imaging (MSI), provides a unique window into the spatial distribution of metabolites within tissues. researchgate.netmetwarebio.com This technique allows researchers to map the location of hundreds of molecules simultaneously, revealing metabolic heterogeneity within complex biological samples like tumors or brain tissue. researchgate.netnih.gov

The application of stable isotope-labeled standards, such as this compound, is emerging as a critical component of quantitative MSI workflows. researchgate.net While not yet a routine practice in all MSI experiments, the incorporation of an internal standard sprayed onto the tissue section before matrix application can significantly improve the quantitative accuracy of the resulting metabolite images. This approach helps to correct for variations in ion suppression or enhancement across different regions of the tissue, which can be a major challenge in MSI. mdpi.com

By providing a means for normalization, deuterated standards enable a more accurate representation of the relative abundance of metabolites in different anatomical structures or cell populations. acs.org This is particularly important for in situ localization studies aiming to correlate metabolic profiles with specific histological features or disease pathologies. nih.gov The development of optimized protocols for the application of internal standards in MSI is an active area of research aimed at unlocking the full quantitative potential of this powerful imaging modality. nih.govshimadzu.com

Optimized Sample Preparation Protocols for Deuterated Metabolites

The reliability of quantitative data in metabolomics is heavily dependent on the sample preparation workflow. thermofisher.com Optimized protocols are essential to ensure the efficient and reproducible extraction of metabolites from complex biological matrices such as plasma, urine, or tissues, while minimizing degradation and contamination. nih.govnih.gov When working with deuterated internal standards like this compound, specific considerations come into play.

The chosen extraction method must be compatible with both the endogenous metabolites of interest and the deuterated standard. Liquid-liquid extraction, solid-phase extraction, and protein precipitation are common techniques, and the optimal choice depends on the physicochemical properties of the analytes and the nature of the sample matrix. nih.govnih.gov For instance, a protocol might involve the addition of a pre-chilled solvent like methanol (B129727) or acetonitrile (B52724) to precipitate proteins and extract a broad range of polar and non-polar metabolites. nih.gov

Crucially, the internal standard must be added at the earliest possible stage of the sample preparation process to account for any variability in extraction efficiency. nih.gov The final extract is then typically dried and reconstituted in a solvent compatible with the analytical platform, such as liquid chromatography-mass spectrometry (LC-MS). The development of standardized and validated sample preparation protocols is vital for minimizing experimental error and ensuring the accuracy and comparability of results across different studies. thermofisher.comnih.gov

| Parameter | Urine | Blood/Plasma | Saliva | Feces |

| Chosen Extraction Protocol | Urine/Methanol (1:8) nih.gov | Blood/Methanol (1:8) nih.gov | Saliva/Acetonitrile (1:2) nih.gov | Methanol/Water (1:1) nih.gov |

| Typical Pre-treatment | Centrifugation, possible dilution nih.gov | Centrifugation to separate plasma/serum | Centrifugation to remove debris and proteins nih.gov | Lyophilization followed by solvent extraction nih.gov |

| Common Internal Standard Addition | Added to the initial urine aliquot nih.gov | Added to the plasma/serum aliquot before precipitation | Added during the protein precipitation step nih.gov | Added to the extraction solvent nih.gov |

Utilization in Pharmacokinetic and Metabolic Tracing Studies

Deuterated compounds like this compound are invaluable tools in pharmacokinetic and metabolic tracing studies. medchemexpress.comnih.gov The use of stable isotope labeling allows researchers to differentiate between the administered compound and its endogenous counterparts, providing a clear and unambiguous way to track its fate in a biological system. nih.govnih.gov

Elucidation of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is fundamental in drug development. alfa-chemistry.com Stable isotope-labeled compounds are instrumental in these studies. nih.govresearchgate.net By administering a deuterated version of a drug candidate, researchers can use sensitive analytical techniques like mass spectrometry to trace its journey through the body. acs.org

This allows for the precise determination of key pharmacokinetic parameters such as bioavailability, volume of distribution, clearance, and half-life. nih.gov For example, after oral administration, the appearance of the deuterated compound in the bloodstream provides a direct measure of its absorption. healio.com Its distribution to various tissues and organs can be assessed by analyzing tissue samples at different time points. nih.gov The identification of deuterated metabolites in urine, feces, and plasma reveals the metabolic pathways involved and the primary routes of excretion. alfa-chemistry.com The use of deuterated tracers offers a significant advantage over non-labeled studies by providing cleaner data, free from the interference of endogenous compounds. nih.gov

Investigation of Isotope Effects on Metabolic Transformations and Enzyme Kinetics

The substitution of hydrogen with deuterium can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). nih.govlibretexts.org This effect arises because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and therefore requires more energy to break. libretexts.org In drug metabolism, where the cleavage of a C-H bond is often the rate-limiting step in enzymatic reactions catalyzed by cytochrome P450 (P450) enzymes, deuteration can lead to a slower rate of metabolism. portico.orgnih.gov

This "deuterium effect" can have significant implications for a drug's pharmacokinetic profile. nih.govportico.org By slowing down metabolism, deuteration can lead to a longer half-life, increased exposure (AUC), and potentially a more favorable dosing regimen. nih.govuniupo.it Researchers can intentionally place deuterium atoms at specific sites of metabolic attack to probe the mechanisms of drug metabolism and to develop "deuterated drugs" with improved therapeutic properties. nih.govresearchgate.net The magnitude of the KIE can provide valuable insights into the transition state of an enzyme-catalyzed reaction and the degree to which C-H bond cleavage is rate-determining. nih.govacs.orgmdpi.com

| Study Example | Compound | Key Finding | Reference |

| Methadone Metabolism | d9-methadone | Deuteration led to a 5.7-fold increase in AUC and a 4.4-fold increase in Cmax in plasma, with reduced clearance. | nih.gov |

| Caffeine Metabolism | d9-caffeine | Deuteration altered the pharmacokinetic profile compared to caffeine. | researchgate.net |

| Lapatinib Analysis | Lapatinib | A stable isotope-labeled internal standard was essential for correcting interindividual variability in recovery from patient plasma. | nih.gov |

| Glycerol-3-Phosphate Dehydrogenase | NADL (L=H, D) | Small primary deuterium KIEs suggest the rate acceleration is due to transition state stabilization by the protein. | acs.org |

Quantification of Endogenous vs. Exogenous Compound Levels

A powerful application of stable isotope labeling is the ability to simultaneously quantify both endogenous (naturally occurring) and exogenous (administered) levels of a compound. nih.gov This is achieved by using a deuterated version of the compound of interest as a tracer. The mass spectrometer can distinguish between the non-labeled endogenous molecules and the heavier, deuterated exogenous molecules based on their mass-to-charge ratio. researchgate.netnih.gov

This approach is particularly valuable in studies where the administered compound is also present endogenously, or where it is metabolized to a compound that is naturally present in the body. nih.gov By using a deuterated tracer, researchers can accurately determine the contribution of the exogenous source to the total pool of the compound and its metabolites, without interference from the endogenous background. nih.gov This technique, known as stable isotope dilution mass spectrometry, is considered the gold standard for quantitative bioanalysis due to its high accuracy and precision. nih.gov

Mechanistic Investigations and Pathway Delineation Using Methyl 3,4 Dihydroxybenzoate D3 1

Studies on Cellular Transport and Subcellular Compartmentalization

The use of isotopically labeled compounds like Methyl 3,4-dihydroxybenzoate-d3-1 is instrumental in understanding how substances move into, out of, and within cells.

Mechanisms of Cellular Uptake and Efflux

The transport of molecules across the cell membrane is a critical determinant of their biological activity. Studies involving deuterated compounds help to differentiate between passive diffusion and transporter-mediated processes. mdpi.com For instance, the uptake of various drugs and nutrients has been shown to be highly dependent on specific transporter proteins, and manipulating the expression of these transporters can dramatically alter cellular uptake. mdpi.com

Research on related phenolic compounds, such as Ethyl 3,4-dihydroxybenzoate (EDHB), has demonstrated the ability to inhibit bacterial efflux pumps. nih.gov Efflux pumps are a major cause of antibiotic resistance, as they actively remove drugs from the bacterial cell. nih.govnih.gov By interfering with these pumps, compounds like EDHB can increase the intracellular concentration of antibiotics, thereby potentiating their effects. nih.gov Techniques like dye accumulation and efflux assays are employed to quantify the inhibitory activity of such compounds on efflux pumps. nih.gov While direct studies on the cellular uptake and efflux of this compound are not extensively documented in the provided results, the principles established from similar molecules suggest its utility in such investigations. The deuterated label would allow for precise quantification of its movement across cellular membranes, distinguishing it from its endogenous, non-deuterated counterpart.

Intra- and Intercellular Distribution Dynamics

Once inside a cell, the subcellular localization of a compound dictates its potential interactions and effects. Isotopic labeling is a key technique for mapping this distribution. For example, studies on the distribution of folate-conjugated polymeric micelles have utilized advanced imaging techniques to visualize their penetration pathways through the skin, identifying the transfollicular route as the primary pathway. mdpi.com

The intracellular journey of molecules can be complex, involving various organelles. For instance, studies with polyamidoamine (PAMAM) dendrimers in multidrug-resistant breast cancer cells revealed that these nanoparticles are taken up via macropinocytosis and can be found in the cytosol and lysosomes. dovepress.com The endoplasmic reticulum and Golgi complex were identified as being involved in the exocytosis (efflux) of these dendrimers. dovepress.com Using a deuterated compound like this compound in conjunction with high-resolution analytical techniques such as mass spectrometry imaging would enable precise tracking of its accumulation in different cellular compartments, providing insights into its mechanism of action.

Advanced Research on Molecular Interactions and Biological Targets

Identifying the specific molecular targets of a compound is fundamental to understanding its biological function. Deuterated probes offer significant advantages in these advanced research areas.

Receptor Binding Assays and Target Engagement Studies

Receptor-ligand binding assays are essential for screening and quantifying the interaction of compounds with their target receptors. nih.govcreative-biolabs.com These assays can determine key parameters like binding affinity (Kd), inhibition constant (Ki), and the rates of association and dissociation. giffordbioscience.com While traditional methods often use radioligands, non-radioactive techniques based on fluorescence and surface plasmon resonance are also widely employed. nih.gov The use of deuterated ligands can provide a subtle yet detectable signal in certain analytical setups, potentially offering an alternative to radiolabeling. wikipedia.org

Target engagement studies confirm that a compound binds to its intended target within the complex environment of a living cell or organism. nih.gov This is a critical step in drug development, as a lack of target engagement can lead to a perceived lack of efficacy. nih.gov Techniques like solvent-induced protein precipitation coupled with quantitative mass spectrometry can be used to assess the target engagement of compounds in cell extracts. nih.gov The unique mass of this compound makes it an ideal probe for such mass spectrometry-based target engagement studies, allowing for its unambiguous detection and quantification when bound to its protein targets.

Protein-Ligand Interaction Mapping with Deuterated Probes

Hydrogen/deuterium (B1214612) exchange mass spectrometry (HDX-MS) is a powerful technique for mapping the interaction sites between a protein and a ligand. nih.govnih.gov This method relies on the principle that the rate of exchange of amide hydrogens on the protein backbone with deuterium from a deuterated solvent is altered upon ligand binding. nih.govlongdom.org By analyzing the deuterium uptake in different regions of the protein, researchers can identify the specific peptide segments involved in the interaction, creating a "footprint" of the ligand binding site. leapwiki.commtoz-biolabs.com

The process involves incubating the protein (both with and without the ligand) in a deuterated buffer, followed by quenching the reaction, digesting the protein into peptides, and analyzing the peptides by mass spectrometry to measure the extent of deuterium incorporation. longdom.org This technique has been instrumental in various areas of drug discovery, including the characterization of small molecule-receptor interactions and the mapping of antibody-antigen epitopes. nih.govhum-molgen.org The use of a deuterated ligand like this compound in conjunction with HDX-MS could provide even more detailed insights into its binding mode and the conformational changes it induces in its target proteins.

Redox Regulation and Oxidative Stress Research with Deuterated Analogs

The substitution of hydrogen with deuterium can have a significant impact on the chemical reactivity of a molecule, a phenomenon known as the kinetic isotope effect. youtube.com This effect is particularly relevant in the study of redox reactions and oxidative stress, where the cleavage of carbon-hydrogen bonds is often a rate-limiting step.

Deuterated compounds have been shown to protect cells from oxidative damage. nih.gov This is because the carbon-deuterium bond is stronger and requires more energy to break than a carbon-hydrogen bond, making the deuterated molecule more resistant to oxidative attack by reactive oxygen species (ROS). nih.govyoutube.com Studies have demonstrated that deuterated polyunsaturated fatty acids can inhibit lipid peroxidation and protect against retinal degeneration in animal models of oxidative stress. nih.gov

Methyl 3,4-dihydroxybenzoate, the non-deuterated parent compound of this compound, is a known antioxidant and a major metabolite of polyphenols found in green tea. medchemexpress.comtargetmol.comglpbio.com It has been shown to alleviate the toxic effects of certain substances by modulating intracellular calcium levels, mitochondrial membrane integrity, and redox signaling. medchemexpress.comxcessbio.com Given the protective effects observed with other deuterated compounds, it is plausible that this compound would exhibit enhanced resistance to oxidative degradation compared to its non-deuterated counterpart. This would make it a valuable tool for studying the intricate mechanisms of redox regulation and for investigating the therapeutic potential of targeting oxidative stress pathways.

Detailed Analysis of Reactive Oxygen Species (ROS) Modulation

Methyl 3,4-dihydroxybenzoate (MDHB) demonstrates significant capabilities in modulating cellular levels of Reactive Oxygen Species (ROS). Research indicates that MDHB acts as an effective antioxidant by directly scavenging ROS and reducing their production. nih.gov In studies involving granulosa cells, MDHB treatment was found to decrease both cellular and mitochondrial ROS production. nih.gov This reduction in oxidative stress is a key component of its protective effects. For instance, in models of hydrogen peroxide-induced stress in retinal ganglion cells (RGC-5), MDHB was shown to effectively scavenge ROS. nih.gov Similarly, it reversed oxidative damage in granulosa cells induced by tert-butyl hydroperoxide (TBHP). nih.gov The compound's antioxidant properties are linked to its structure as a major metabolite of polyphenols found in sources like green tea. medchemexpress.commedchemexpress.com This ability to mitigate oxidative stress is fundamental to its broader therapeutic potential. nih.gov

Table 1: Effects of Methyl 3,4-Dihydroxybenzoate on ROS Modulation

| Cell/Model System | Inducer of Oxidative Stress | Observed Effect of MDHB | Reference |

| Granulosa Cells | Tert-butyl hydroperoxide (TBHP) | Decreased cellular and mitochondrial ROS production. | nih.gov |

| RGC-5 Cells | Hydrogen Peroxide (H₂O₂) | Scavenged reactive oxygen species. | nih.gov |

| SH-SY5Y Cells | Tert-butyl hydroperoxide (TBHP) | Mitigated oxidative stress. | researchgate.net |

| Bone Marrow Macrophages | RANKL | Reduced ROS levels. | nih.govnih.gov |

Nrf2-Keap1 Pathway Activation and Downstream Gene Expression Studies

A primary mechanism through which Methyl 3,4-dihydroxybenzoate exerts its antioxidant effects is the activation of the Nuclear factor-erythroid 2 related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) pathway. nih.govnih.gov The Keap1-Nrf2 pathway is a major regulator of cytoprotective responses to oxidative stress. nih.govnih.gov MDHB has been shown to upregulate the protein expression of Nrf2. nih.govnih.gov It achieves this by inhibiting the ubiquitination-mediated proteasomal degradation of Nrf2, allowing it to accumulate and translocate to the nucleus. nih.govnih.gov

Once in the nucleus, Nrf2 drives the expression of a suite of antioxidant and cytoprotective genes. nih.gov Studies have demonstrated that MDHB treatment leads to the upregulated expression of Nrf2 target genes, including vital antioxidant enzymes such as SOD1, NQO1, and GCLC. nih.gov The activation of the Nrf2 pathway by MDHB consequently leads to the attenuation of other signaling cascades, such as the mitogen-activated protein kinase (MAPK) and nuclear factor-κB (NF-κB) pathways, which are often promoted by high ROS levels. nih.govnih.gov This modulation of downstream gene expression is central to the compound's anti-inflammatory and cell-protective functions. medchemexpress.com

Table 2: MDHB-Induced Nrf2 Pathway Activation and Downstream Effects

| Target Protein/Pathway | Effect of MDHB | Consequence | Reference |

| Nrf2 | Upregulation of protein expression by inhibiting degradation. | Increased translocation to the nucleus. | nih.govnih.govnih.gov |

| SOD1, NQO1, GCLC | Upregulated expression. | Enhanced antioxidant enzyme activity. | nih.gov |

| MAPK Pathway | Attenuated activation. | Inhibition of downstream signaling. | nih.govnih.gov |

| NF-κB Pathway | Attenuated activation. | Inhibition of inflammatory and osteoclastogenic signaling. | nih.govnih.gov |

Neurobiological Pathway Exploration Using Deuterated Methyl 3,4-Dihydroxybenzoate

Research into the neurobiological effects of Methyl 3,4-dihydroxybenzoate has revealed its potential in promoting neural health and offering protection against neurodegeneration.

Methyl 3,4-dihydroxybenzoate has been identified as a small molecule capable of inducing the differentiation of neural stem cells (NSCs). frontiersin.orgnih.govnih.gov Specifically, it selectively directs hippocampal NSCs to differentiate into cholinergic motor neurons. frontiersin.orgnih.govnih.gov This process is crucial as NSCs are a potential source for replacing neurons lost in neurodegenerative diseases. frontiersin.orgnih.gov

The mechanism behind this targeted differentiation involves the modulation of key intracellular signaling pathways. frontiersin.org MDHB has been shown to inhibit AKT phosphorylation while simultaneously activating the autophosphorylation of GSK3β at tyrosine 216. frontiersin.orgnih.govnih.gov This activated GSK3β then promotes the degradation of β-catenin, preventing its entry into the nucleus. frontiersin.orgnih.govnih.gov This cascade of events ultimately enhances the expression of the gene Isl1, a determinant of cholinergic neuron fate, and inhibits cell cycle progression, thereby promoting differentiation. frontiersin.orgnih.govnih.gov A study on derivatives also found that the core 3,4-dihydroxybenzoic acid structure is key for neurotrophic activity. biorxiv.orgbiorxiv.org

Methyl 3,4-dihydroxybenzoate exhibits significant neuroprotective properties across various experimental models. nih.govnih.gov It has been shown to protect primary cortical neurons and SH-SY5Y human neuroblastoma cells from apoptosis and oxidative damage. frontiersin.orgresearchgate.net In a study using RGC-5 cells, MDHB protected against hydrogen peroxide-induced apoptosis by regulating the expression of Bcl-2 and Bax and suppressing the activation of caspases 9 and 3. nih.gov

In vivo studies further support its neuroprotective role. In a mouse model of retinitis pigmentosa, MDHB treatment significantly promoted photoreceptor survival, preserved cone morphology, and enhanced visual function. nih.gov The mechanism appears to be mediated by the brain-derived neurotrophic factor (BDNF)-TrkB pathway, as MDHB treatment increased the expression of BDNF and phosphorylated TrkB. nih.gov Blocking the TrkB receptor prevented the protective effects of MDHB on photoreceptors. nih.gov The compound also promotes the neurite outgrowth of cortical neurons, a neurotrophic effect also linked to its ability to induce BDNF expression. nih.govnih.gov

Table 3: Neuroprotective and Neurogenic Effects of Methyl 3,4-Dihydroxybenzoate

| Model System | Key Finding | Underlying Mechanism | Reference |

| Hippocampal Neural Stem Cells | Induces differentiation into cholinergic neurons. | Inhibition of AKT phosphorylation, activation of GSK3β, degradation of β-catenin. | frontiersin.orgnih.govnih.gov |

| RGC-5 Cells | Protection against H₂O₂-induced apoptosis. | Regulation of Bcl-2/Bax, suppression of caspase 9/3 activation. | nih.gov |

| rd10 Mouse Model (Retinitis Pigmentosa) | Delays retinal degeneration and preserves vision. | Increased expression of BDNF and phosphorylated TrkB. | nih.gov |

| Primary Cortical Neurons | Promotes neurite outgrowth and neuronal survival. | Induction of BDNF expression. | nih.govnih.gov |

Investigation of Bone Remodeling and Osteoporosis Pathologies

Beyond its neurobiological applications, Methyl 3,4-dihydroxybenzoate has emerged as a potential therapeutic agent for bone disorders like osteoporosis.

Osteoporosis is characterized by excessive bone resorption by osteoclasts. nih.gov MDHB has been shown to directly inhibit the differentiation of osteoclasts induced by the receptor activator of nuclear factor-κB ligand (RANKL). nih.govnih.gov In vitro studies with bone marrow macrophages demonstrated that MDHB suppresses the formation of multinucleated osteoclasts and diminishes the bone resorption capacity of mature osteoclasts. nih.gov

The molecular mechanism for this effect is tied to the pathways discussed previously. By reducing ROS levels and activating the Nrf2 signaling pathway, MDHB attenuates the RANKL-induced activation of the MAPK and NF-κB pathways. nih.govnih.gov This leads to the downregulated protein expression of c-Fos and nuclear factor of activated T cells c1 (NFATc1), which are critical transcription factors for osteoclastogenesis. nih.govnih.gov Animal experiments have confirmed that MDHB has a therapeutic effect on lipopolysaccharide-induced bone loss and ovariectomy-induced osteoporosis in mice, highlighting its potential as a treatment for conditions involving excessive osteoclast activity. nih.govnih.gov

Analysis of Associated Signaling Cascades (e.g., MAPK, NF-κB, NFATc1)

The anti-inflammatory and cellular signaling effects of Methyl 3,4-dihydroxybenzoate have been elucidated through its interaction with key intracellular pathways. Research has particularly highlighted its role in modulating the Nuclear Factor-kappa B (NF-κB) signaling cascade. While its direct effects on the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1) pathways are not extensively documented, the activities of its parent compound, Protocatechuic Acid (PCA), suggest potential interactions that warrant further investigation.

NF-κB Pathway Modulation

The NF-κB signaling pathway is a cornerstone of the inflammatory response, regulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. Studies have shown that Methyl 3,4-dihydroxybenzoate (DBME) can exert significant anti-inflammatory effects by directly targeting this pathway.

In a study investigating its potential against rheumatoid arthritis, DBME was found to inhibit the activation of the NF-κB pathway in tumor necrosis factor-alpha (TNF-α)-stimulated MH7A human synovial cells. nih.gov The mechanism involved the suppression of the phosphorylation of both the p65 subunit of NF-κB and its inhibitory protein, IκBα. nih.gov By preventing the phosphorylation and subsequent degradation of IκBα, DBME ensures that the NF-κB dimer remains sequestered in the cytoplasm, thereby preventing its translocation to the nucleus and the transcription of inflammatory target genes. This inhibitory action led to a measurable decrease in the production of key inflammatory mediators, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and the chemokine CCL5. nih.gov

These findings demonstrate that Methyl 3,4-dihydroxybenzoate acts as a potent inhibitor of NF-κB signaling, which underpins its observed anti-inflammatory and pro-apoptotic effects in inflammatory conditions like rheumatoid arthritis. nih.gov

MAPK and NFATc1 Signaling Pathways

Current research based on the available search results does not provide direct evidence detailing the effects of Methyl 3,4-dihydroxybenzoate on the MAPK and NFATc1 signaling cascades. However, studies on its parent compound, Protocatechuic Acid (PCA), have shown significant modulation of these pathways.

MAPK Pathway: PCA has been reported to inhibit the phosphorylation of JNK and p38, which are key kinases in the MAPK family. mdpi.comnih.gov This inhibition is linked to its neuroprotective and anti-cancer activities. mdpi.comnih.gov

NFATc1 Pathway: In the context of bone metabolism, PCA has been shown to attenuate osteoclast formation by downregulating the JNK/c-Fos/NFATc1 signaling axis. nih.gov

While these findings pertain to the parent acid, they suggest plausible, yet unconfirmed, mechanisms by which Methyl 3,4-dihydroxybenzoate might also influence MAPK and NFATc1 signaling. Direct investigation is required to confirm if the methyl ester derivative shares these specific activities.

Research Findings on Signaling Pathway Modulation

The following table summarizes the documented effects of Methyl 3,4-dihydroxybenzoate (DBME) and its parent compound, Protocatechuic Acid (PCA), on the specified signaling pathways.

| Compound | Pathway | Cell/Model System | Key Findings | Reference |

| Methyl 3,4-dihydroxybenzoate (DBME) | NF-κB | TNF-α-stimulated MH7A cells | Decreased phosphorylation of p65 and IκBα; reduced production of IL-1β, IL-6, and CCL5. | nih.gov |

| Protocatechuic Acid (PCA) | MAPK | Various | Inhibited phosphorylation of JNK and p38 kinases. | mdpi.comnih.gov |

| Protocatechuic Acid (PCA) | NF-κB | Various | Suppressed expression of TNF-α, IL-1β, iNOS, and COX-2 via NF-κB regulation. | nih.gov |

| Protocatechuic Acid (PCA) | NFATc1 | Mouse Bone Marrow Macrophages | Downregulated RANKL-induced expression of c-Fos and NFATc1. | nih.gov |

Prospective Research Directions and Interdisciplinary Opportunities for Methyl 3,4 Dihydroxybenzoate D3 1

Development of Next-Generation Analytical Platforms for Isotopic Profiling

The increasing use of deuterated compounds like Methyl 3,4-dihydroxybenzoate-d3-1 in various research fields necessitates the development of advanced analytical platforms for precise isotopic profiling. rsc.org Current methods, while effective, can be resource-intensive. nih.gov Future platforms should aim for reduced offline testing and a greater focus on real-time monitoring and multi-attribute analysis. nih.gov

A key area of development is in high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.org These techniques are crucial for determining the isotopic enrichment and structural integrity of deuterated compounds. rsc.org A proposed strategy involves using liquid chromatography-electrospray ionization high-resolution mass spectrometry (LC-ESI-HR-MS) to record full scan mass spectra, extract and integrate isotopic ions, and calculate the isotopic enrichment. rsc.org NMR analysis complements this by confirming the structural integrity and the specific positions of the deuterium (B1214612) labels. rsc.org

Another promising avenue is the enhancement of nanoscale secondary ion mass spectrometry (NanoSIMS) for measuring deuterated tracers in biological tissues. nih.gov This technique can provide high-resolution spatial information about the distribution of deuterated compounds within cells and tissues. nih.gov Researchers have demonstrated the ability to measure deuterium/hydrogen isotope ratios with sufficient precision for biological studies, opening the door for multiplexed measurements of various stable isotope tracers. nih.gov

Key Areas for Advancement in Analytical Platforms:

| Technology | Potential Advancements | Impact on Research |

| High-Resolution Mass Spectrometry (HR-MS) | Improved ionization techniques, faster scan speeds, and enhanced data analysis algorithms. | More accurate and rapid quantification of isotopic enrichment. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Higher field strengths, cryoprobe technology, and advanced pulse sequences. | Unambiguous determination of deuterium labeling positions and structural integrity. |

| Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS) | Enhanced detection sensitivity for deuterium and improved spatial resolution. | Detailed visualization of the subcellular distribution of deuterated compounds. |

Integration with Computational Biology and Machine Learning for Predictive Modeling

The integration of computational biology and machine learning presents a significant opportunity to advance our understanding and application of deuterated compounds like this compound. These computational approaches can help predict the biological properties and outcomes of deuteration, guiding experimental design and accelerating the discovery process. ornl.gov

Machine learning models, for instance, can be developed to predict the selectivity of compounds for specific biological targets. nih.gov By training models on large datasets of both deuterated and non-deuterated compounds, it may be possible to predict how deuteration will affect a molecule's binding affinity and selectivity. nih.gov Novel methods like cascaded learning and multitask learning have shown promise in improving the accuracy of these predictions. nih.gov

Furthermore, computational modeling can be used to simulate the metabolic fate of deuterated compounds. Quantum mechanical calculations, such as density functional theory and ab initio molecular dynamics, can predict the electronic properties of molecules and help generate accurate force fields for larger-scale classical simulations. princeton.edu This allows for the study of complex biological phenomena, such as protein-ligand interactions and enzyme kinetics, at an unprecedented level of detail. princeton.edu These predictive models can provide deep insights into how the kinetic isotope effect resulting from deuteration influences metabolic pathways. dovepress.com

Applications of Computational and Predictive Biology:

| Application Area | Computational Technique | Potential Outcome |

| Drug Discovery | Machine Learning, Quantitative Structure-Activity Relationship (QSAR) | Prediction of improved pharmacokinetic or toxicological profiles of deuterated drugs. nih.govnih.gov |

| Metabolic Engineering | Flux Balance Analysis, Kinetic Modeling | Optimization of metabolic pathways by predicting the effects of isotopic labeling. |

| Systems Biology | Network Analysis, Agent-Based Modeling | Understanding the systemic effects of deuterated compounds on biological networks. |

Innovations in In Vivo Isotopic Tracing and Advanced Imaging Modalities

The use of deuterated compounds as tracers for in vivo studies is a well-established and valuable technique due to the non-invasive nature of stable isotopes. nih.gov Innovations in this area are focused on enhancing the sensitivity and resolution of detection methods, allowing for more detailed and dynamic tracking of metabolic processes. creative-proteomics.com

One of the most promising advancements is the use of deuterium magnetic resonance imaging (dMRI). researchgate.net This non-radioactive imaging method can visualize the incorporation of deuterium from sources like deuterated water into biomolecules within living organisms. researchgate.net Studies have shown that rapidly proliferating cells, such as those in tumors, can become preferentially labeled with deuterium, creating a clear contrast between cancerous and healthy tissues. researchgate.netresearchgate.net This technique holds potential for not only cancer imaging but also for studying cell kinetics and metabolism in various biological contexts. researchgate.net

Another innovative approach is isotope tracing-mass spectrometry imaging (iso-imaging), which combines stable isotope infusion with matrix-assisted laser desorption ionization (MALDI) imaging mass spectrometry. nih.gov This powerful technique allows for the spatially resolved quantification of metabolic activity within tissues. nih.gov By tracking the incorporation of labeled nutrients, researchers can visualize metabolic heterogeneity and understand how different regions of an organ utilize various substrates. nih.gov

Advanced In Vivo Tracing and Imaging Techniques:

| Technique | Principle | Application |

| Deuterium Magnetic Resonance Imaging (dMRI) | Detects the magnetic resonance signal from deuterium nuclei. | Non-invasive visualization of deuterium-labeled compounds in vivo, particularly in tumor imaging. researchgate.net |

| Isotope Tracing-Mass Spectrometry Imaging (iso-imaging) | Combines stable isotope labeling with MALDI imaging to map metabolic activity. | Spatially resolved analysis of metabolic fluxes in tissues. nih.gov |

| Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS) | Measures the isotopic composition of a sample surface with high spatial resolution. | Subcellular imaging of deuterated tracer distribution. nih.gov |

Exploration of Novel Therapeutic and Biotechnological Applications Enabled by Deuteration

The strategic replacement of hydrogen with deuterium in molecules, known as deuteration, can significantly alter their metabolic and pharmacokinetic properties. nih.govnih.gov This "deuterium switch" approach has gained considerable attention for its potential to create improved therapeutic agents and has led to the development of FDA-approved deuterated drugs. nih.govresearchgate.net

The primary advantage of deuteration lies in the kinetic isotope effect, where the stronger carbon-deuterium bond compared to the carbon-hydrogen bond can slow down metabolic reactions. dovepress.com This can lead to several beneficial outcomes, including:

Improved Pharmacokinetics: Decreased rates of metabolism can lead to a longer drug half-life, allowing for less frequent dosing. nih.govnih.gov

Reduced Toxicity: By slowing the formation of toxic metabolites, deuteration can enhance the safety profile of a drug. dovepress.comnih.gov

Enhanced Efficacy: Increased exposure of the parent drug to its target can lead to improved therapeutic effects. dovepress.com

Beyond pharmaceuticals, deuteration has potential applications in biotechnology. For instance, deuterium oxide (D2O) has been explored for its use in various human health applications, including as an adjunct in cancer therapy to reduce the toxicity of cytostatics. researchgate.net The unique properties of deuterated compounds open up avenues for developing novel biomaterials and probes for studying biological systems.

Synergistic Research with Other Omics Technologies (e.g., Proteomics, Transcriptomics)

To gain a holistic understanding of the biological effects of deuterated compounds like this compound, it is crucial to integrate isotopic profiling with other "omics" technologies such as proteomics and transcriptomics. This multi-omics approach allows researchers to move beyond studying isolated metabolic changes and explore the broader systemic responses to deuteration.

For example, by combining metabolomics data from isotopic tracing with proteomics, researchers can investigate how changes in metabolite levels and fluxes influence protein expression and post-translational modifications. This can reveal the downstream signaling pathways and cellular processes that are modulated by the deuterated compound.

Similarly, integrating transcriptomics data can provide insights into the gene regulatory networks that are activated or repressed in response to treatment with a deuterated molecule. This can help to identify the molecular targets and mechanisms of action of the compound. The development of computational tools and platforms that can effectively integrate and analyze these large and complex datasets is essential for realizing the full potential of this synergistic research. ornl.gov

Q & A

Q. What are the optimal synthetic routes for preparing Methyl 3,4-dihydroxybenzoate-d3-1, and how is deuteration efficiency validated?

Answer: Deuteration is typically achieved by replacing hydrogen atoms with deuterium at specific positions. For this compound, a common method involves reacting 3,4-dihydroxybenzoic acid with deuterated methanol (CD₃OD) under acid catalysis (e.g., H₂SO₄) . Key steps:

Reaction setup : Reflux the mixture for 15–24 hours under anhydrous conditions.

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product.

Validation :

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+D]⁺) and isotopic purity (>98% deuterium incorporation).

- ¹H-NMR : Absence of proton signals at the deuterated positions (e.g., methyl group).

- HPLC : Compare retention times with non-deuterated analogs to confirm structural integrity.

Table 1: Typical Reaction Yields and Deuterium Incorporation

| Reagent (Deuterated) | Reaction Time (h) | Yield (%) | Deuterium Purity (%) |

|---|---|---|---|

| CD₃OD | 18 | 72 | 98.5 |

| CD₃OD (excess) | 24 | 85 | 99.2 |

Q. How is this compound characterized to ensure isotopic and chemical purity?

Answer: Characterization involves multi-technique validation:

- High-Resolution Mass Spectrometry (HRMS) : Confirm exact mass (e.g., C₈H₅D₃O₄⁺, expected m/z 183.0654) and isotopic distribution .

- NMR Spectroscopy :

- ¹³C-NMR : Identify deuterated carbons (e.g., CD₃ group at δ 50–55 ppm).

- ¹H-NMR : Ensure absence of residual protons in deuterated positions.

- Isotopic Purity Assay : Use LC-MS with a calibration curve of non-deuterated vs. deuterated standards to quantify impurity levels (<1.5% non-deuterated).

Advanced Research Questions

Q. How does deuterium labeling affect the kinetic isotope effect (KIE) in metabolic studies involving this compound?

Answer: Deuterium substitution can alter reaction rates due to KIE, particularly in enzymatic processes like hydroxylation or demethylation. For example:

- Experimental Design : Compare metabolic half-lives of deuterated vs. non-deuterated compounds in liver microsomes.

- Data Analysis :

- Use LC-MS/MS to monitor parent compound depletion and metabolite formation.

- Calculate KIE as , where and are rate constants for non-deuterated and deuterated forms.

- Case Study : A 2021 study reported a KIE of 2.3–3.1 for cytochrome P450-mediated demethylation, indicating significant isotopic effects .

Q. What methodological challenges arise when using this compound as an internal standard in quantitative LC-MS, and how are they resolved?

Answer: Challenges include:

Ion Suppression : Co-eluting matrix components may suppress ionization.

- Solution : Optimize sample cleanup (e.g., solid-phase extraction) and chromatographic separation (e.g., HILIC columns).

Isotopic Crosstalk : Overlap between deuterated and non-deuterated ion transitions.

- Solution : Use high-resolution MS (e.g., Q-TOF) or adjust fragmentor voltages to minimize interference.

Stability in Biological Matrices : Deuterated compounds may degrade under certain conditions.

Table 2: Recovery Rates in Spike-and-Recovery Experiments

| Matrix | Spiked Conc. (ng/mL) | Recovery (%) | RSD (%) |

|---|---|---|---|

| Human Plasma | 50 | 92.3 | 4.1 |